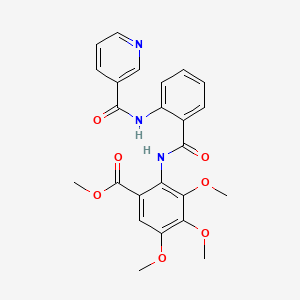

Methyl 3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate

説明

2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester is a structurally complex benzoic acid derivative. Its core structure comprises a methyl ester of benzoic acid substituted with three methoxy groups at positions 3, 4, and 3. Additionally, it features two amide linkages: one connecting the benzoic acid moiety to a benzoyl group and another bridging the benzoyl group to a 3-pyridinylcarbonyl unit.

特性

IUPAC Name |

methyl 3,4,5-trimethoxy-2-[[2-(pyridine-3-carbonylamino)benzoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O7/c1-31-18-12-16(24(30)34-4)19(21(33-3)20(18)32-2)27-23(29)15-9-5-6-10-17(15)26-22(28)14-8-7-11-25-13-14/h5-13H,1-4H3,(H,26,28)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZREYMSIRCHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preterramide C is typically isolated from the culture of Aspergillus terreus. The fungus is grown in a suitable medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain Preterramide C in its pure form .

化学反応の分析

Preterramide C undergoes various chemical reactions, including:

Oxidation: Preterramide C can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to yield various reduced forms.

Substitution: Preterramide C can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

プレテラミドCは、科学研究においていくつかの応用があります。

化学: プレテラミドCは、真菌由来の代謝産物とその化学的性質を研究する際の参照化合物として使用されます。

生物学: プレテラミドCは、抗菌作用や抗がん作用など、生物活性が研究されています。 .

作用機序

プレテラミドCは、特定の分子標的と経路を阻害することで効果を発揮します。 プレテラミドCは、RAW 264.7細胞におけるリポ多糖によって誘導される一酸化窒素の産生を阻害し、これは炎症における重要な経路です 。 また、プレテラミドCは、がん細胞の代謝プロセスを阻害することで、がん細胞の増殖を阻害します .

6. 類似化合物の比較

プレテラミドCは、他の類似化合物と比較して、その特定の生物活性と化学構造においてユニークです。 類似化合物には、アスペルテルステイドAやオースタライドなど、他の真菌由来の代謝産物があり、これらも抗菌作用や抗がん作用を示します 。 プレテラミドCは、一酸化窒素産生の特異的な阻害と強力な抗がん活性により、他の化合物とは異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs from the provided evidence, focusing on functional groups, substituents, and inferred biological relevance.

Methyl 2-[(4-isopropoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Structural Similarities: Both compounds contain a methyl ester of a carboxylic acid and an amide-linked benzoyl group. Heterocyclic rings are present: the target has a pyridine ring, while this analog includes a tetrahydrothieno[2,3-c]pyridine system.

- Key Differences: The analog’s thienopyridine core is saturated and substituted with four methyl groups, enhancing lipophilicity. A 4-isopropoxybenzoyl group replaces the target’s 3-pyridinylcarbonyl unit, likely altering receptor-binding specificity.

- The target’s pyridine and trimethoxy groups may favor interactions with enzymes or receptors requiring polar interactions.

2,4,6-Trimethylbenzoic Acid and Derivatives

- Structural Similarities :

- Both share a benzoic acid backbone.

- Ester derivatives (e.g., 2,4-D ethylhexyl/isopropyl esters) highlight the importance of ester groups in modulating bioavailability.

- Key Differences: The target’s 3,4,5-trimethoxy substituents are electron-donating, whereas 2,4,6-trimethyl groups in the analog are less polar. Chlorinated phenoxyacetates (e.g., 2,4-D esters) in are herbicides, implying that the target’s methoxy groups may confer different bioactivity.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

- Structural Similarities :

- Both are methyl esters of benzoic acid derivatives.

- Heterocyclic substituents (triazine in sulfonylureas vs. pyridine in the target) suggest possible agrochemical relevance.

- Key Differences :

- Sulfonylurea herbicides feature a sulfonylurea bridge critical for acetolactate synthase inhibition, while the target’s amide linkages may target distinct pathways.

- The pyridine ring in the target could facilitate metal coordination or π-π stacking absent in sulfonylureas.

- Inferred Applications :

- The target’s amide groups may offer stability against hydrolysis compared to sulfonylureas, which are prone to metabolic degradation.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Bioactivity : The target’s trimethoxy and pyridine groups may synergize to enhance binding to enzymes like cytochrome P450 or receptors requiring aromatic stacking, as seen in kinase inhibitors .

- Stability : Compared to sulfonylureas , the amide linkages in the target could reduce susceptibility to hydrolysis, extending half-life in biological systems.

- Agrochemical Potential: The structural resemblance to 2,4-D esters suggests herbicidal activity, but the pyridine moiety might redirect specificity toward insect or fungal targets.

生物活性

The compound 2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester , also known as TMBA methyl ester, is a derivative of trimethoxybenzoic acid. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 455.45 g/mol. The structural features that contribute to its biological activity include the pyridinylcarbonyl group and the trimethoxybenzoic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMBA derivatives. For instance, a study evaluated various derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

| Compound | Target Strain | MIC (µM) | Notes |

|---|---|---|---|

| TMBA Derivative 1 | S. aureus 272123 | 100 | Effective against resistant strain |

| TMBA Derivative 2 | Salmonella enterica SL1344 | 50 | Inhibits efflux pumps |

| TMBA Derivative 3 | E. coli ATCC 25922 | >100 | No observable activity |

Anticancer Activity

In addition to antimicrobial effects, TMBA methyl ester has been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Specific studies have shown that TMBA can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at concentrations ranging from 10 to 50 µM .

The biological activity of TMBA methyl ester can be attributed to several mechanisms:

- Inhibition of Efflux Pumps : Some derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. This action enhances the efficacy of conventional antibiotics .

- Induction of Apoptosis : In cancer cells, TMBA may trigger apoptosis via activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

- Synergistic Effects : When combined with traditional antibiotics, TMBA derivatives have demonstrated synergistic effects that lower the MICs of these antibiotics against resistant strains .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of TMBA derivatives against various pathogens revealed that compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to their non-methoxy counterparts .

- Anticancer Research : A study focused on the effects of TMBA on breast cancer cell lines showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。